6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 5-amino-1H-pyrazoles with 2-chloropyridine-3-carboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by cyclization and amide formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The pyrazolo[1,5-a]pyrimidine core can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a kinase inhibitor, making it a valuable tool in the study of cell signaling pathways.
Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit specific kinases involved in tumor growth.
Industry: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE primarily involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring, offering different biological activities.
Thiazolopyrimidine: A compound with a thiazole ring fused to a pyrimidine, showing distinct pharmacological properties.
Uniqueness
6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its reactivity and potential as a kinase inhibitor. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C12H7BrClN5O |
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Molecular Weight |
352.57 g/mol |
IUPAC Name |
6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H7BrClN5O/c13-7-4-16-11-3-9(18-19(11)6-7)12(20)17-10-2-1-8(14)5-15-10/h1-6H,(H,15,17,20) |
InChI Key |
RQVQEJYPTOVWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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